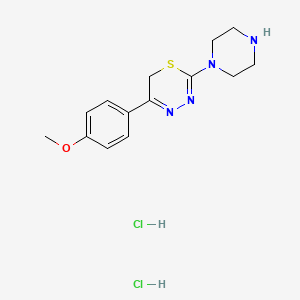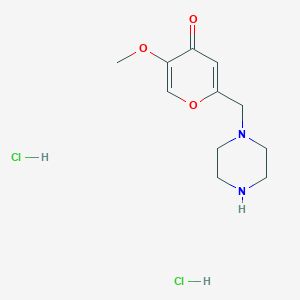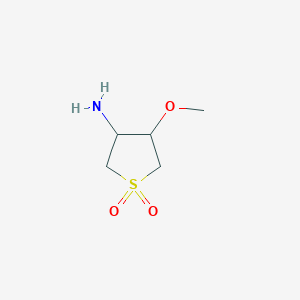![molecular formula C8H13NO2 B1431998 N-[(2-oxocyclohexyl)methyl]formamide CAS No. 30837-64-0](/img/structure/B1431998.png)
N-[(2-oxocyclohexyl)methyl]formamide
Übersicht
Beschreibung
N-[(2-oxocyclohexyl)methyl]formamide is an organic compound with the molecular formula C₈H₁₃NO₂. It is known for its applications in various fields of scientific research, particularly in chemistry and biology. This compound is characterized by its unique structure, which includes a formamide group attached to a cyclohexanone moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-[(2-oxocyclohexyl)methyl]formamide can be synthesized through several methods. One common approach involves the reaction of cyclohexanone with formamide in the presence of a catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 50°C to 100°C. The use of a suitable solvent, such as ethanol or methanol, can enhance the reaction efficiency.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch reactors. The process includes the careful control of reaction parameters, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity. The final product is usually purified through distillation or recrystallization techniques.
Analyse Chemischer Reaktionen
Types of Reactions
N-[(2-oxocyclohexyl)methyl]formamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the formamide group to an amine.
Substitution: The formamide group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, typically under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted formamides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-[(2-oxocyclohexyl)methyl]formamide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of chiral compounds.
Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Research into potential therapeutic applications, including its use as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of various organic compounds.
Wirkmechanismus
The mechanism of action of N-[(2-oxocyclohexyl)methyl]formamide involves its interaction with specific molecular targets. In biological systems, it can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. The formamide group can form hydrogen bonds with active sites of enzymes, altering their activity. Additionally, the cyclohexanone moiety can interact with hydrophobic pockets within proteins, influencing their conformation and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-[(2-oxocyclopentyl)methyl]formamide: Similar structure but with a cyclopentane ring instead of cyclohexane.
N-[(2-oxocycloheptyl)methyl]formamide: Contains a cycloheptane ring.
N-[(2-oxocyclohexyl)ethyl]formamide: Has an ethyl group instead of a methyl group.
Uniqueness
N-[(2-oxocyclohexyl)methyl]formamide is unique due to its specific ring size and the presence of a formamide group. This combination allows for distinct interactions with biological molecules and unique reactivity in chemical synthesis. Its structural features make it a valuable compound in various research applications, distinguishing it from other similar compounds.
Eigenschaften
IUPAC Name |
N-[(2-oxocyclohexyl)methyl]formamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c10-6-9-5-7-3-1-2-4-8(7)11/h6-7H,1-5H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEKLTJDRKVNHOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)C(C1)CNC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-prop-2-ynyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-imine;hydrobromide](/img/structure/B1431915.png)
![ethyl 2-(4,6-difluoro-2-iminobenzo[d]thiazol-3(2H)-yl)acetate hydrobromide](/img/structure/B1431916.png)
![methyl 2-(2-imino-6-methylbenzo[d]thiazol-3(2H)-yl)acetate hydrobromide](/img/structure/B1431918.png)
![1-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]methyl}piperazine dihydrochloride](/img/structure/B1431919.png)

![1-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]methyl}piperazine dihydrochloride](/img/structure/B1431922.png)








